molecular formula C19H20N2O4S2 B2675398 (E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1007085-34-8

(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2675398
CAS No.: 1007085-34-8
M. Wt: 404.5
InChI Key: BVYGXJLFASPBNY-FMQUCBEESA-N
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Description

This compound features a benzothiazol-2-ylidene core substituted with methoxy and dimethyl groups at positions 4, 3, and 7, respectively. The E-configuration of the imine bond is critical for maintaining planar geometry, facilitating π-π stacking in biological systems.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-9-10-15(25-3)17-18(13)26-19(21(17)2)20-16(22)12-27(23,24)11-14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYGXJLFASPBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Formation of the Benzylsulfonyl Group: The benzylsulfonyl group is typically introduced through a sulfonylation reaction, using benzyl chloride (C₆H₅CH₂Cl) and a sulfonylating agent like sulfur dioxide (SO₂) or sulfonyl chloride (RSO₂Cl).

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired this compound. This is often achieved through a condensation reaction under basic or acidic conditions, depending on the specific intermediates used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name/ID Core Structure Key Substituents Functional Groups Synthesis Highlights References
Target Compound Benzo[d]thiazol-2-ylidene 4-Methoxy, 3,7-dimethyl, benzylsulfonyl Acetamide, sulfonyl Not explicitly detailed
Ethyl 2-((4-Oxo-3-Phenylquinazolin-2-yl)thio)acetate Quinazolin-4(3H)-one Phenyl, thioacetate Thioether, ester Hydrazine hydrate reaction
N-(4-Oxo-2-Thioxothiazolidin-3-yl)-Acetamide Thiazolidin-4-one 2-Thioxo, phenylquinazolinyl-thio Thioamide, ketone Thiocarbonyl-bis-thioglycolic acid
4-[(Dioxothiazolidin-5-ylidene)Methyl]-N-Phenyl Benzamide Thiazolidine-2,4-dione Dioxo, benzamide Imine, benzamide Carbodiimide coupling (EDC/HOBt)
4-[Benzyl(Methyl)Sulfamoyl]-N-(4-Ethoxy-3-Methylbenzothiazol-2-ylidene)Benzamide Benzo[d]thiazol-2-ylidene 4-Ethoxy, 3-methyl, benzylsulfamoyl Sulfamoyl, benzamide Multi-step sulfonylation
N-(4-(Chloromethyl)Thiazol-2-yl)-2-(Phenylsulfonyl)Acetamide Thiazole Chloromethyl, phenylsulfonyl Sulfonyl, acetamide EDC/HOBt-mediated amidation

Key Observations

Sulfonyl vs. Sulfonyl groups enhance metabolic stability but may reduce membrane permeability compared to sulfamoyls .

Substituent Effects on Benzothiazole Core :

  • The 4-methoxy and 3,7-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to the 4-ethoxy-3-methyl analog in . Methoxy groups generally improve solubility over ethoxy due to reduced hydrophobicity .

Synthetic Methodologies: Carbodiimide coupling (e.g., EDC/HOBt in ) is a common strategy for acetamide formation, suggesting the target compound may be synthesized similarly. In contrast, thiazolidinone derivatives () often employ ZnCl2-catalyzed cyclization .

Biological Implications: Thiazolidinone-containing analogs () are associated with antidiabetic and antimicrobial activities due to their ability to chelate metal ions. The target’s benzo[d]thiazol-2-ylidene core may mimic these interactions but with altered selectivity due to substituent variations .

Biological Activity

(E)-2-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide, with the CAS number 1007085-34-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H20_{20}N2_2O4_4S2_2, with a molecular weight of 404.5 g/mol. The structure features a benzylsulfonyl group and a methoxy-substituted benzo[d]thiazole moiety, which contribute to its biological properties.

PropertyValue
CAS Number1007085-34-8
Molecular FormulaC19_{19}H20_{20}N2_2O4_4S2_2
Molecular Weight404.5 g/mol

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or inflammation.
  • Receptor Interaction : It could interact with various receptors, modulating signaling pathways that affect cell growth and survival.
  • Gene Expression Modulation : Similar compounds have shown the ability to alter gene expression related to cancer pathways, such as c-myc and Ha-ras .

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related compounds have demonstrated their ability to induce apoptosis in human leukemia cells and inhibit tumor growth in animal models .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity, making it a candidate for further investigation in the development of new antibiotics .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study involving the evaluation of similar benzothiazole derivatives found that they exhibited potent cytotoxicity against P388 and L1210 cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Gene Expression Analysis : In experiments assessing the effects of related compounds on DMBA-induced gene expressions in mice, significant reductions in oncogene expression were observed when treated with these compounds prior to carcinogen exposure . This suggests potential chemopreventive properties.
  • In Vivo Efficacy : Animal studies have shown that administration of similar compounds resulted in reduced tumor size in xenograft models, indicating their potential as therapeutic agents for cancer treatment.

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